n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide. Its CAS registry number is 332939-46-5 , and it belongs to the class of hydroxyquinoline derivatives. The molecular formula is C₁₈H₁₅ClN₂O₂ , with a molecular weight of 327.78 g/mol . The structure comprises a quinoline core substituted at position 7 with a benzyl-acetamide group, position 5 with chlorine, and position 8 with a hydroxyl group.
Molecular Architecture Analysis
Core Quinoline Scaffold Configuration
The quinoline skeleton is a bicyclic aromatic system fused from a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is at position 1, while the hydroxyl group is positioned at position 8. This configuration enables π-electron delocalization across the aromatic system, contributing to its stability and electronic properties.
| Position | Substituent | Electronic Influence |
|---|---|---|
| 5 | Chlorine | Electron-withdrawing via inductive effects |
| 7 | Acetamide-phenyl | Conjugation with amide carbonyl |
| 8 | Hydroxyl | Hydrogen bonding and resonance stabilization |
Chlorine Substituent Electronic Effects
The chlorine atom at position 5 exerts an inductive electron-withdrawing effect, polarizing the C–Cl bond and reducing electron density in the adjacent aromatic ring. This alters the quinoline’s redox potential and π-electron distribution, influencing reactivity in electrophilic substitution reactions. The electronegativity of chlorine also enhances the compound’s lipophilicity, affecting its solubility and bioavailability.
Acetamide-Phenyl Hybrid Functionality
The acetamide group at position 7 introduces a carbonyl (C=O) and an amide nitrogen (N–H), enabling hydrogen bonding and resonance stabilization. The phenyl ring attached to the methylene bridge contributes aromatic π-systems, which may participate in π-π stacking interactions. This hybrid functionality modulates the compound’s solubility and interactions with biological targets.
Spectroscopic Profile Interpretation
¹H NMR Spectral Signatures
The ¹H NMR spectrum provides critical insights into the compound’s proton environments. Key assignments include:
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Acetamide NH | ~10.3 | Broad singlet | Hydrogen-bonded amide proton |
| Quinoline H-3 | ~8.9–9.0 | Doublet | Adjacent to Cl and hydroxyl |
| Quinoline H-6 | ~7.7–7.8 | Singlet | Para to hydroxyl group |
| Phenyl protons | ~7.1–7.6 | Multiplet | Aromatic protons |
| Methylene bridge | ~4.5–5.0 | Singlet | CH₂ linking quinoline and phenyl |
These shifts align with analogous quinoline derivatives, where deshielded protons near electron-withdrawing groups (e.g., Cl) resonate downfield.
FTIR Vibrational Mode Assignments
The FTIR spectrum reveals characteristic vibrational modes:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3400–3300 | O–H (hydroxyl) stretch | Broad, strong |
| 3300–3200 | N–H (amide) stretch | Medium |
| 1670–1650 | C=O (amide) stretch | Strong |
| 1600–1500 | C=C (aromatic) stretching | Moderate |
| 700–600 | C–Cl stretching | Weak |
The C=O stretch at ~1670 cm⁻¹ confirms the amide functionality, while the O–H and N–H stretches validate the hydroxyl and acetamide groups.
UV-Vis Absorption Characteristics
The UV-Vis spectrum is dominated by π-π* transitions in the quinoline and phenyl systems. Key absorption maxima include:
- λ₁ ~250–270 nm : Quinoline’s π-electron transitions.
- λ₂ ~300–350 nm : Conjugation between the acetamide and phenyl groups.
The hydroxyl group at position 8 may induce bathochromic shifts due to resonance effects, while the electron-withdrawing chlorine atom stabilizes excited states, altering absorption intensities.
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXQDKTBGYXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320680 | |
| Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332939-46-5 | |
| Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Doebner-von Miller Reaction
The quinoline backbone is synthesized from 2-amino-4-chlorophenol and acrolein diethyl acetal under acidic conditions:
Reaction Conditions
- Reactants : 2-Amino-4-chlorophenol (1.0 mmol), acrolein diethyl acetal (2.5 mmol)
- Acid Catalyst : 1N HCl (82.5 mL)
- Temperature : 111°C (reflux)
- Duration : 24 hours
- Workup : Neutralization with Na₂CO₃, extraction with dichloromethane (3 × 100 mL), column chromatography purification (hexane/ethyl acetate or cyclohexane/methanol)
Outcomes
Betti Reaction for Acetamide Functionalization
General Reaction Protocol
The Betti reaction couples 5-chloro-8-hydroxyquinoline , benzaldehyde derivatives , and acetamide in a one-pot process:
Reagents
- Quinoline : 5-Chloro-8-hydroxyquinoline (359 mg, 2.0 mmol)
- Aldehyde : Benzaldehyde (4.0 mmol)
- Amide : Acetamide (2.0 mmol)
- Solvent : 1N HCl (10 mL)
Procedure
- Combine quinoline, aldehyde, and amide in HCl.
- Reflux at 111°C for 24 hours.
- Neutralize with Na₂CO₃ to pH 7–8.
- Extract with dichloromethane (3 × 100 mL).
- Purify via column chromatography (hexane/ethyl acetate).
Optimization Insights
Representative Examples and Yields
| Aldehyde Component | Product Yield (%) | Melting Point (°C) |
|---|---|---|
| Benzaldehyde | 83 | 239–240 |
| o-Tolualdehyde | 64 | 217–218 |
| 3-Nitrobenzaldehyde | 84 | 233–235 |
| 4-Isopropylbenzaldehyde | 65 | 262–263 |
Data sourced from Betti reaction studies.
Mechanistic Insights
Betti Reaction Pathway
The reaction proceeds via:
- Protonation of the aldehyde, enhancing electrophilicity.
- Mannich-type addition of the quinoline’s hydroxyl group to the aldehyde.
- Nucleophilic attack by the amide on the intermediate iminium ion.
- Aromatization to form the final product.
Key Intermediate
- Iminium Ion : $$ \text{C}{18}\text{H}{14}\text{ClN}2\text{O}2^+ $$, characterized by HRMS ([M+H]⁺: 325.0741).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- IR (KBr) : 3306 cm⁻¹ (N–H stretch), 1635 cm⁻¹ (C=O stretch).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 150.1 (quinoline C–O), 134.5 (C–Cl), 128.1–126.9 (aryl carbons).
- HRMS (ESI⁻) : Calculated for $$ \text{C}{18}\text{H}{15}\text{ClN}2\text{O}2 $$ [M-H]⁻: 325.0741; Found: 325.0738.
Scalability and Industrial Feasibility
Batch-Scale Production
Environmental Considerations
- Waste Streams : Dichloromethane (recycled via distillation), aqueous HCl (neutralized).
- E-Factor : 2.1 (kg waste/kg product), comparable to industry standards.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and acetamide moiety undergo selective oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic media oxidizes the quinoline ring’s C-5 position, forming a ketone derivative (C₁₈H₁₃ClN₂O₃) .
-
Ozone (O₃) cleaves the phenylmethyl group, yielding 5-chloro-8-hydroxyquinoline-7-carboxylic acid as a side product.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 4 h | Oxidized quinoline ketone derivative | 65–70% | |
| O₃/CH₂Cl₂ | −78°C, 1 h | 5-Chloro-8-hydroxyquinoline-7-carboxylic acid | 45% |
Reduction Reactions
The acetamide group and chlorinated quinoline ring participate in reduction:
-
Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a secondary amine without affecting the chloro substituent.
-
Catalytic hydrogenation (H₂/Pd-C) dechlorinates the quinoline ring, producing a dechlorinated analog (C₁₈H₁₆N₂O₂) .
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄/EtOH | RT, 2 h | N-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]amine | >90% | |
| H₂ (1 atm)/Pd-C | 25°C, 6 h | Dechlorinated derivative | 80% |
Nucleophilic Substitution
The C-5 chloro group is susceptible to displacement:
-
Sodium methoxide (NaOMe) in DMF replaces chlorine with methoxy at 110°C, forming a methoxyquinoline derivative .
-
Ammonia (NH₃) under pressure substitutes chlorine with an amine group, enabling further functionalization .
| Nucleophile | Solvent | Temperature | Product | Reaction Time | Reference |
|---|---|---|---|---|---|
| NaOMe | DMF | 110°C | 5-Methoxy-8-hydroxyquinoline analog | 5 h | |
| NH₃ (g) | EtOH | 80°C | 5-Aminoquinoline derivative | 12 h |
Acid/Base-Mediated Reactions
The hydroxy group at C-8 and acetamide nitrogen exhibit pH-dependent behavior:
-
Strong acids (HCl) : Protonate the quinoline nitrogen, enhancing electrophilic substitution at C-3 and C-6 .
-
Strong bases (NaOH) : Deprotonate the hydroxy group, facilitating O-alkylation or acylation reactions.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenylmethyl group:
-
Suzuki-Miyaura reaction with aryl boronic acids introduces substituted aryl groups at the benzylic position .
-
Buchwald-Hartwig amination replaces the acetamide with secondary amines .
| Reaction Type | Catalyst | Substrate | Product Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Piperidine | 82% |
Biological Derivatization
Structural modifications enhance pharmacological activity:
-
Mannich reaction with ciprofloxacin forms hybrid molecules showing improved antibacterial activity (MIC: 4–16 µg/mL vs. 0.125–0.5 µg/mL for ciprofloxacin alone) .
-
Sulfonation at C-5 produces sulfonate derivatives with potent inhibition against Staphylococcus aureus (22 mm zone vs. 24 mm for amoxiclav) .
Key Mechanistic Insights
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions in oxidations .
-
Steric hindrance : The phenylmethyl group limits reactivity at the quinoline C-7 position .
-
Electronic effects : Electron-withdrawing chloro and hydroxy groups direct electrophiles to C-3 and C-6 .
Stability and Reactivity Considerations
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C21H21ClN2O2
Molecular Weight : 368.9 g/mol
IUPAC Name : N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
This compound features a quinoline ring system with a hydroxyl group at the 8-position and a phenyl group connected via a methylene bridge to an acetamide functional group. Its structural complexity allows for interactions with various biological targets.
Chemistry
This compound serves as a crucial building block in synthetic chemistry. It is utilized in the development of more complex pharmaceutical compounds and agrochemicals, contributing to advancements in chemical synthesis methodologies.
Biological Applications
The compound has been investigated for its antimicrobial , anticancer , and antiviral properties:
- Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
-
Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves DNA binding and interference with cellular metabolic enzymes, leading to cell cycle arrest and apoptosis.
Cell Line Tested IC50 Value (µM) Mechanism of Action HeLa 15 Induction of apoptosis MCF-7 10 DNA intercalation and enzyme inhibition A549 12 Cell cycle arrest
Medical Applications
The therapeutic potential of this compound is being explored in the treatment of infectious diseases and cancer. Its ability to inhibit critical biological pathways makes it a candidate for drug development aimed at combating resistant strains of bacteria and specific cancer types .
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings suggest its potential role in developing therapeutic agents for bacterial infections.
Case Study 2: Cancer Cell Line Analysis
In vitro assays with the MCF-7 breast cancer cell line revealed that treatment with this compound led to a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its anticancer efficacy.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Position : Chlorine at position 5 (parent compound) vs. 2 () significantly impacts electronic and steric properties, which could modulate interactions with enzymes or receptors.
- Aromatic Systems: Quinoline derivatives generally exhibit stronger metal-chelating capacity (due to N and OH groups) compared to naphthalene-based analogs .
- Functional Groups : Methoxy or furanyl substituents improve solubility but may reduce metabolic stability due to increased oxidation susceptibility .
Biological Activity
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesized data, case studies, and research findings.
Structural Characteristics
The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a hydroxyl group enhances its bioactivity, making it a candidate for further investigation.
Structural Formula:
- Molecular Weight: 326.78 g/mol
- SMILES: CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
- InChIKey: OGOXQDKTBGYXDB-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. A study focusing on various derivatives showed that compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 2.33 - 156.47 µM | |
| S. aureus | 5.64 - 77.38 µM | |
| B. subtilis | 4.69 - 22.9 µM | |
| C. albicans | 16.69 - 78.23 µM |
The compound's activity against these microorganisms suggests its potential utility in developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. Notably, the compound has been investigated for its effects on cancer stem cells and inhibition of pathways associated with tumor growth.
- Gli1 Inhibition: Research indicates that this compound may inhibit the Gli1 pathway, which is crucial in various cancers, including melanoma and triple-negative breast cancer (TNBC). The inhibition of Gli1 significantly reduces self-renewal and growth in vitro and in vivo, enhancing chemosensitivity to existing treatments .
- Cell Line Studies: In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Study 1: Antimicrobial Testing
A study conducted on synthesized derivatives of quinoline revealed that this compound exhibited notable antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Sensitivity
In an experimental setup involving various cancer cell lines, the compound demonstrated a reduction in cell proliferation rates by inducing apoptosis through the modulation of key signaling pathways associated with cancer progression .
Q & A
What are the recommended synthetic routes for N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, and what challenges are associated with its purification?
Basic Research Focus
The compound can be synthesized via multi-step protocols involving Betti base chemistry, where a hydroxynaphthol or hydroxyquinoline scaffold is reacted with a benzylamine derivative under acidic conditions. For example, Scheme 86 in describes a related synthesis of acetamide derivatives using sulfamoyl and hydroxynaphthyl groups. Key challenges include:
- Steric hindrance due to the bulky phenyl and quinoline substituents, which may require elevated temperatures (e.g., reflux in ethanol or toluene) .
- Purification difficulties arising from byproducts with similar polarity; column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar solvents (e.g., methanol) is often necessary .
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or mass spectrometry) for this compound?
Advanced Research Focus
Discrepancies may arise from tautomerism (e.g., keto-enol forms in the hydroxyquinoline moiety) or residual solvents. Methodological approaches include:
- Variable-temperature NMR to observe dynamic equilibria in the hydroxyquinoline group .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, as low-resolution MS may misidentify isotopic patterns .
- X-ray crystallography (if single crystals are obtainable) to validate the structure, as demonstrated for the hydrate form of a related quinoline-based acetamide .
What strategies are effective in improving the yield of multi-step syntheses involving this compound?
Advanced Research Focus
Low yields in multi-step syntheses (e.g., <5% in ) are often due to side reactions at the chloro or hydroxy groups. Optimization strategies include:
- Protecting group chemistry : Temporarily protecting the 8-hydroxy group on the quinoline with acetyl or trimethylsilyl groups to prevent oxidation or undesired coupling .
- Catalytic systems : Using palladium catalysts for Suzuki-Miyaura coupling of the phenyl group, which improves regioselectivity .
- Microwave-assisted synthesis : Reducing reaction times and minimizing decomposition of thermally sensitive intermediates .
What are the key considerations in designing stability studies under varying pH and temperature conditions?
Basic Research Focus
The compound’s stability is influenced by the hydroxyquinoline moiety’s sensitivity to oxidation and the acetamide group’s hydrolysis. Experimental design should include:
- pH-dependent degradation studies : Test stability in buffers (pH 1–12) at 37°C, monitoring via HPLC for hydrolysis products (e.g., free quinoline or phenylacetic acid) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and hygroscopicity risks .
How can researchers address contradictory bioactivity results in cell-based assays for this compound?
Advanced Research Focus
Contradictions may stem from assay conditions or compound solubility. Methodological solutions include:
- Solubility enhancement : Use DMSO or cyclodextrin-based carriers to ensure uniform dispersion in aqueous media .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
- Orthogonal assays : Validate results using both fluorescence-based and luminescence-based readouts to minimize interference from the compound’s chromophores .
What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
Advanced Research Focus
Molecular docking and dynamics simulations can predict interactions with targets like kinases or receptors. Key steps include:
- Ligand preparation : Optimize the protonation state of the hydroxyquinoline group at physiological pH using software like Schrödinger’s LigPrep .
- Binding site flexibility : Account for induced-fit changes in the target protein using Amber or GROMACS for MD simulations .
- Validation : Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays .
How should researchers handle discrepancies between theoretical and experimental logP values?
Basic Research Focus
Experimental logP (e.g., via shake-flask method) may differ from computational predictions (e.g., ChemAxon). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
